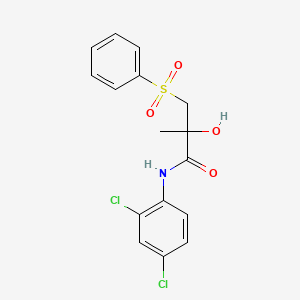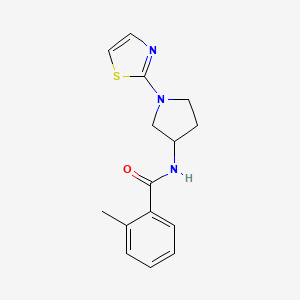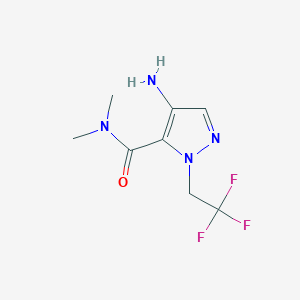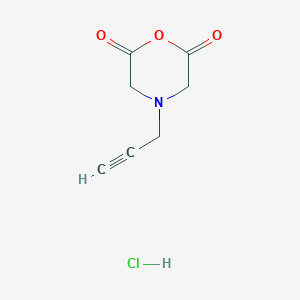
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol (TFOH) is a fluorinated alcohol that has gained a lot of attention in recent years due to its unique properties. It is used in various scientific research applications, including as a solvent, surfactant, and emulsifier.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is not well understood. However, it is known to interact with cell membranes and alter their properties. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has also been shown to induce changes in the conformation and activity of proteins.
Biochemical and Physiological Effects:
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to disrupt the structure and function of cell membranes, leading to cell death. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has also been shown to inhibit the activity of various enzymes, including lipases and proteases. In addition, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has been shown to affect the expression of genes involved in lipid metabolism and inflammation.
Advantages and Limitations for Lab Experiments
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has several advantages for use in lab experiments. It is a highly stable compound that is resistant to degradation and oxidation. It is also highly soluble in a wide range of solvents, making it easy to work with. However, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has some limitations. It is highly toxic and can be harmful to human health if not handled properly. It is also expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for research involving 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol. One area of interest is the development of new synthetic methods for 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol that are more efficient and cost-effective. Another area of interest is the study of the mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol, which could lead to the development of new drugs and therapies. Finally, there is a need for more research on the toxicity of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol and its effects on human health, which could inform the development of safety guidelines for its use in scientific research.
Synthesis Methods
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol can be synthesized by the reaction of 1,1,2,2-tetrafluoroethane with ethylene oxide in the presence of a strong base. The reaction yields 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol and sodium fluoride as a byproduct. The purity of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol can be improved by distillation or recrystallization.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is widely used in scientific research as a solvent, surfactant, and emulsifier. It is used in various fields, including biology, chemistry, and materials science. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is known to dissolve a wide range of organic compounds, making it useful in the extraction and purification of organic molecules. It is also used as a surfactant in the preparation of nanoparticles and as an emulsifier in the production of emulsions.
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSZDTUULNWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F13O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895356 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |
CAS RN |
64773-44-0 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate](/img/structure/B2951244.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate](/img/structure/B2951247.png)
![2,5-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B2951249.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2951252.png)


![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2951255.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)